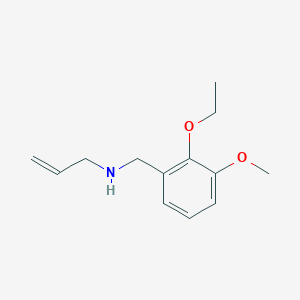![molecular formula C21H17FN2OS B261460 N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea](/img/structure/B261460.png)
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea is a synthetic organic compound with the molecular formula C21H17FN2OS. This compound is characterized by the presence of a biphenyl core, a carboxamide group, and a fluoromethylphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea typically involves the reaction of 3-fluoro-4-methylaniline with biphenyl-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The fluorine atom in the fluoromethylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the fluoromethylphenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide
- N-[(3-bromo-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide
- N-[(3-iodo-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide
Uniqueness
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(3-fluoro-4-methylphenyl)thiourea is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for specific applications where high reactivity and selectivity are required.
Properties
Molecular Formula |
C21H17FN2OS |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C21H17FN2OS/c1-14-7-12-18(13-19(14)22)23-21(26)24-20(25)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24,25,26) |
InChI Key |
AWZWYFYJJXIZFV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-[3-(4-morpholinyl)propyl]-N-(3,4,5-trimethoxybenzyl)amine](/img/structure/B261388.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL](/img/structure/B261404.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
